molecular formula C11H8F3NS B11869720 4-(3-(Trifluoromethyl)phenyl)thiophen-2-amine

4-(3-(Trifluoromethyl)phenyl)thiophen-2-amine

Cat. No.: B11869720
M. Wt: 243.25 g/mol
InChI Key: ULKPEMGOFCZUBG-UHFFFAOYSA-N
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Description

4-(3-(Trifluoromethyl)phenyl)thiophen-2-amine is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur. The trifluoromethyl group attached to the phenyl ring enhances the compound’s chemical stability and reactivity, making it a valuable molecule in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(Trifluoromethyl)phenyl)thiophen-2-amine typically involves the Suzuki–Miyaura coupling reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules . The general procedure involves the reaction of a boronic acid derivative with a halogenated thiophene in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the Suzuki–Miyaura coupling reaction is scalable and can be adapted for large-scale synthesis, making it a potential method for industrial production .

Chemical Reactions Analysis

Types of Reactions

4-(3-(Trifluoromethyl)phenyl)thiophen-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3-(Trifluoromethyl)phenyl)thiophen-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-(Trifluoromethyl)phenyl)thiophen-2-amine is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-(Trifluoromethyl)phenyl)thiophen-2-amine is unique due to the presence of both the trifluoromethyl group and the thiophene ring. This combination enhances its chemical stability, reactivity, and potential biological activities, making it a valuable compound for various research applications .

Properties

Molecular Formula

C11H8F3NS

Molecular Weight

243.25 g/mol

IUPAC Name

4-[3-(trifluoromethyl)phenyl]thiophen-2-amine

InChI

InChI=1S/C11H8F3NS/c12-11(13,14)9-3-1-2-7(4-9)8-5-10(15)16-6-8/h1-6H,15H2

InChI Key

ULKPEMGOFCZUBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CSC(=C2)N

Origin of Product

United States

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